molecular formula C8H15NO2 B3067998 N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide CAS No. 214348-95-5

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide

Cat. No.: B3067998
CAS No.: 214348-95-5
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-HTQZYQBOSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide is a chemical compound with the molecular formula C8H15NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide can be synthesized through the amino protection of (1R,2R)-(-)-2-amino cyclohexanol. The process involves adding 12 grams of (1R,2R)-(-)-2-amino cyclohexanol to a reactor with 100 milliliters of anhydrous ethanol. Then, 22 grams of acetic anhydride is slowly added, and the mixture is refluxed for 30 minutes. The solvent is removed under reduced pressure to obtain (1R,2R)-N-acetyl cyclohexylamine with a yield of 92% and a melting point of 155.7-156.7°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial applications, considering the reaction conditions and reagents used.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxyl group on the cyclohexanol ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide involves its interaction with molecular targets and pathways in the body. The compound’s effects are mediated through its role as a pharmacophore, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and its role as an intermediate in pharmaceutical synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance.

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYRMQIIFNGRR-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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